molecular formula C17H18N4O3 B2556234 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide CAS No. 2034227-82-0

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide

Cat. No. B2556234
CAS RN: 2034227-82-0
M. Wt: 326.356
InChI Key: DBBFQSGSKHPWRV-UHFFFAOYSA-N
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Description

The compound contains several structural components including a tetrahydro-2H-pyran-4-yl group, a 1,2,4-oxadiazol group, a methyl group, and a 1H-indole-5-carboxamide group . These groups are common in many bioactive compounds and pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydro-2H-pyran-4-yl group is a six-membered ring with one oxygen atom . The 1,2,4-oxadiazol group is a five-membered ring containing three nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the conditions and reagents used. The tetrahydro-2H-pyran-4-yl group could undergo reactions typical of ethers, such as cleavage under acidic conditions . The 1,2,4-oxadiazol group could undergo reactions typical of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of multiple polar groups could make this compound soluble in polar solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide:

Anticancer Research

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. The compound’s structure allows it to interact with specific cellular pathways that are crucial for cancer cell proliferation and survival. Studies have demonstrated its efficacy in reducing tumor size and preventing metastasis in various cancer models .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens. The oxadiazole and indole moieties in its structure contribute to its ability to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for developing new antimicrobial agents .

Neuroprotective Effects

Research has indicated that N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide may have neuroprotective effects. It has been studied for its potential to protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to modulate neuroinflammatory pathways further supports its potential in this field .

Pharmacokinetic Studies

The compound has also been the subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the compound’s suitability as a drug candidate and optimizing its formulation for therapeutic use.

These applications highlight the diverse potential of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide in various fields of scientific research. Each application opens up new avenues for further investigation and development.

[Source 1] [Source 2] [Source 3] : [Source 4] : [Source 5] : [Source 6] : [Source 7] : [Source 8]

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, if this compound is a ligand for a certain receptor, it would bind to the receptor and modulate its activity .

Safety and Hazards

The safety and hazards of this compound would depend on its structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions could include studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(13-1-2-14-12(9-13)3-6-18-14)19-10-15-20-16(21-24-15)11-4-7-23-8-5-11/h1-3,6,9,11,18H,4-5,7-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBFQSGSKHPWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide

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